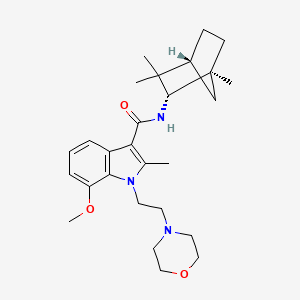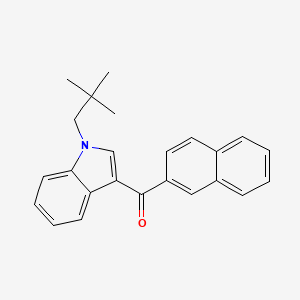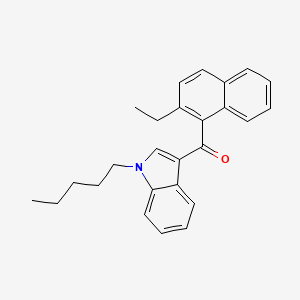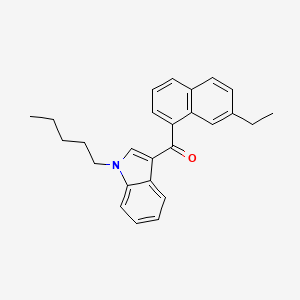
MN-25-2-Methyl derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MN-25-2-Methyl derivative is a cannabinoid (CB) receptor ligand with K_i values of 8 and 29 nM at the central CB_1 receptor and peripheral CB_2 receptor, respectively . This product is intended for forensic and research applications .
Molecular Structure Analysis
The molecular formula of MN-25-2-Methyl derivative is C27H39N3O3 . The formal name is 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-N-[ (1S,2S,4R)-1,3,3-trimethylbicyclo [2.2.1]hept-2-yl]-1H-indole-3-carboxamide .Physical And Chemical Properties Analysis
MN-25-2-Methyl derivative is a crystalline solid . It has a molecular weight of 453.6 . It has solubility in DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (10 mg/ml) .Applications De Recherche Scientifique
Forensic Chemistry & Toxicology
The MN-25-2-Methyl derivative is utilized as an analytical reference standard in forensic chemistry due to its precise binding affinity to cannabinoid receptors, with Ki values of 8 and 29 nM at the CB1 and CB2 receptors respectively . This makes it a valuable compound for toxicological analysis, aiding in the identification of synthetic cannabinoids in biological specimens.
Cannabinoid Receptor Research
In the realm of cannabinoid research, MN-25-2-Methyl derivative serves as a ligand to study the central and peripheral cannabinoid receptors. Its high affinity and selectivity enable researchers to dissect the pharmacological effects of cannabinoid receptor activation, which is crucial for developing therapeutic agents .
Mass Spectrometry
This compound is also significant in mass spectrometry applications. Due to its well-defined molecular structure and stability, it provides a reliable standard for calibrating mass spectrometers, ensuring accurate measurement of mass-to-charge ratios for complex mixtures .
Drug Discovery
The MN-25-2-Methyl derivative’s interaction with cannabinoid receptors can be harnessed in drug discovery, particularly in designing drugs that target these receptors for conditions such as pain, obesity, and neurological disorders .
Material Science
While not directly related to MN-25-2-Methyl derivative, bimetallic metal–organic frameworks (MOFs) and their derivatives, including those with methyl groups, have shown promise in material science. They are used for gas adsorption, catalysis, energy storage and conversion, and luminescence sensing . This indicates potential areas where MN-25-2-Methyl derivative could be applied in the future.
Catalysis
The structural properties of MN-25-2-Methyl derivative suggest potential catalytic applications. By studying its interaction with other molecules, researchers can develop catalysts that facilitate chemical reactions, which is fundamental in creating more efficient industrial processes .
Energy Storage and Conversion
Derivatives of MN-25-2-Methyl could be explored for their electrochemical properties, which might be beneficial in energy storage and conversion technologies. This includes the development of batteries and fuel cells that require stable, high-performance materials .
Luminescence Sensing
The photophysical properties of MN-25-2-Methyl derivative could be leveraged in luminescence sensing. This application is essential in detecting and measuring the presence of various substances, which has implications in environmental monitoring and diagnostics .
Safety And Hazards
Propriétés
IUPAC Name |
7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O3/c1-18-22(24(31)28-25-26(2,3)19-9-10-27(25,4)17-19)20-7-6-8-21(32-5)23(20)30(18)12-11-29-13-15-33-16-14-29/h6-8,19,25H,9-17H2,1-5H3,(H,28,31)/t19-,25-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGGOMMJKYRJR-JRLVAEJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)NC4C(C5CCC4(C5)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)N[C@H]4[C@]5(CC[C@H](C5)C4(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023638 |
Source


|
| Record name | MN-25 2-methyl derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MN-25-2-Methyl derivative | |
CAS RN |
501927-29-3 |
Source


|
| Record name | MN-25 2-methyl derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














